molecular formula C17H20N4O2 B7158609 N-(1-acetyl-2,3-dihydroindol-5-yl)-3-ethyl-1-methylpyrazole-4-carboxamide

N-(1-acetyl-2,3-dihydroindol-5-yl)-3-ethyl-1-methylpyrazole-4-carboxamide

Cat. No.: B7158609
M. Wt: 312.37 g/mol
InChI Key: IKOUOTNUVMZPPU-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydroindol-5-yl)-3-ethyl-1-methylpyrazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an indole moiety with a pyrazole ring, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-3-ethyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-4-15-14(10-20(3)19-15)17(23)18-13-5-6-16-12(9-13)7-8-21(16)11(2)22/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOUOTNUVMZPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2,3-dihydroindol-5-yl)-3-ethyl-1-methylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the pyrazole ring. The key steps include:

    Acetylation: The indole derivative is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Pyrazole Formation: The acetylated indole is then reacted with an appropriate hydrazine derivative to form the pyrazole ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2,3-dihydroindol-5-yl)-3-ethyl-1-methylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-acetyl-2,3-dihydroindol-5-yl)-3-ethyl-1-methylpyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-2,3-dihydroindol-5-yl)-3-ethyl-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
  • N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2,2-diphenylacetamide
  • N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-thiophenesulfonamide

Uniqueness

N-(1-acetyl-2,3-dihydroindol-5-yl)-3-ethyl-1-methylpyrazole-4-carboxamide is unique due to its specific combination of an indole and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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